![molecular formula C11H16N4O3 B6448041 1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide CAS No. 2548977-21-3](/img/structure/B6448041.png)
1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
The compound “1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide” is a chemical compound with the molecular formula C7H10N4O3 . It is also known as Urea, N-(4,6-dimethoxy-2-pyrimidinyl)- .
Molecular Structure Analysis
The molecular structure of “1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyrimidinyl group, which is a six-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide” include a melting point of 189-199 °C . The compound has a molecular weight of 198.18 .Scientific Research Applications
Herbicide Intermediates and Sulfonylurea Herbicides
DMPPC serves as a crucial intermediate in the synthesis of sulfonylurea herbicides, which are widely used for weed control in agriculture. These herbicides inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. By disrupting amino acid production, sulfonylureas effectively suppress weed growth while minimizing environmental impact .
Environmental Detoxification and Soil Remediation
Research has explored the degradation behavior of DMPPC in soils through both biotic and abiotic pathways. Bensulfuron-methyl (BSM), a sulfonylurea herbicide structurally related to DMPPC, was studied for its degradation. Aspergillus niger and Penicillium chrysogenum demonstrated remarkable biodegradation capabilities, achieving up to 95% and 71% degradation, respectively. Hydrolysis also contributed to BSM breakdown, with a maximal decline of 48%. Soil pH and temperature significantly influenced the rate of transformation, emphasizing the potential of these fungi for BSM remediation .
Inhibition of Root Growth in Weeds
DMPPC derivatives have been evaluated for their herbicidal activity. For instance, inhibition of Digitaria sanguinalis L. root growth reached 100% at higher concentrations (100 mg/L) and remained significant even at lower concentrations (10 mg/L) . This property makes DMPPC derivatives potential candidates for weed management.
Future Directions
The future directions of research on “1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide” could involve further exploration of its potential uses in medicinal chemistry. For instance, pyrrolidine derivatives are often used to obtain compounds for the treatment of human diseases . Therefore, “1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide” could potentially be used in the development of new therapeutic agents.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have shown activity against ck1γ and ck1ε .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a similar compound, have been studied .
Result of Action
Compounds with a similar pyrrolidine scaffold have shown nanomolar activity against ck1γ and ck1ε .
properties
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-17-8-6-9(18-2)14-11(13-8)15-5-3-4-7(15)10(12)16/h6-7H,3-5H2,1-2H3,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBKTTHNKVVCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCCC2C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide |
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